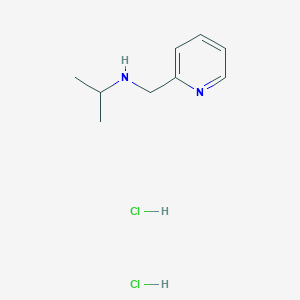
2-Formyl-4-(naphthalen-2-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-(naphthalen-2-yl)phenol, 95% (2F4NP) is an organic compound that has gained increasing interest in recent years due to its potential applications in the fields of medicine, biochemistry, and materials science. This compound, which is also known as 2-hydroxy-4-(naphthalen-2-yl)phenol or 2-naphthylhydroxyacetophenone, is a white, crystalline solid that is soluble in organic solvents and has a melting point of 134-135 °C. 2F4NP has several unique properties that make it an attractive compound for research and development.
Scientific Research Applications
2F4NP has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as dyes, pharmaceuticals, and polymers. It has also been used in the synthesis of various pesticides and insecticides. Additionally, 2F4NP has been used in the synthesis of various catalysts, such as palladium and platinum catalysts.
Mechanism of Action
2F4NP has several unique properties that make it an attractive compound for research and development. It is a strong nucleophile, which means that it can react with other molecules to form new compounds. It also has a high degree of solubility in organic solvents, which makes it ideal for use in a variety of laboratory experiments. Additionally, it has a relatively low boiling point, which makes it easy to use in a variety of chemical reactions.
Biochemical and Physiological Effects
2F4NP has been found to have several beneficial biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been found to have anti-tumor and anti-cancer properties. Additionally, 2F4NP has been found to have the potential to inhibit the growth of certain bacterial strains, such as those responsible for causing food poisoning.
Advantages and Limitations for Lab Experiments
2F4NP has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and can be synthesized using a variety of methods. Additionally, it has a high degree of solubility in organic solvents, which makes it ideal for use in a variety of laboratory experiments. However, it has a relatively low boiling point, which can make it difficult to use in certain experiments. Additionally, it is not as stable as some other compounds, which can limit its usefulness in certain experiments.
Future Directions
There are a variety of future directions for research and development involving 2F4NP. One of the most promising areas of research is the development of new pharmaceuticals and other compounds based on this compound. Additionally, research into the potential anti-tumor and anti-cancer properties of 2F4NP is ongoing. Additionally, research into the potential use of 2F4NP as a catalyst in chemical reactions is also ongoing. Finally, research into the potential use of 2F4NP as an insect repellent is also ongoing.
Synthesis Methods
2F4NP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Claisen condensation, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of a primary alkyl halide with a phenol in the presence of a base. The Claisen condensation involves the reaction of an ester with an aldehyde or ketone in the presence of a base. The Ullmann reaction involves the reaction of an aryl halide with an aryl or alkyl amine in the presence of a base. All of these reactions can be carried out in a variety of solvents, including water and organic solvents.
properties
IUPAC Name |
2-hydroxy-5-naphthalen-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-16-10-15(7-8-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBWCUSPLMBCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659211 |
Source


|
| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde | |
CAS RN |
1111120-37-6 |
Source


|
| Record name | 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)

amine hydrochloride](/img/structure/B6343971.png)
